molecular formula C12H17NO3S B2766796 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine CAS No. 896675-61-9

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine

Cat. No.: B2766796
CAS No.: 896675-61-9
M. Wt: 255.33
InChI Key: RJQAJSKREVOHBA-UHFFFAOYSA-N
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Description

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine is a chemical compound characterized by the presence of a thiazolidine ring attached to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with cysteamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic ring or the thiazolidine ring.

    Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic or thiazolidine rings.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,5-Trimethoxyphenyl)-1,3-thiazolidine is unique due to the presence of both the trimethoxyphenyl group and the thiazolidine ring

Properties

IUPAC Name

2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-14-9-7-11(16-3)10(15-2)6-8(9)12-13-4-5-17-12/h6-7,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQAJSKREVOHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2NCCS2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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